molecular formula C7H11N B13560775 3-Ethynyl-2-methylpyrrolidine

3-Ethynyl-2-methylpyrrolidine

Cat. No.: B13560775
M. Wt: 109.17 g/mol
InChI Key: NQTWSCBBJOACSM-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methylpyrrolidine is a nitrogen-containing heterocyclic compound with a five-membered ring structure. This compound is characterized by the presence of an ethynyl group at the third position and a methyl group at the second position of the pyrrolidine ring. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-2-methylpyrrolidine can be achieved through various synthetic routes. One common method involves the alkylation of 2-methylpyrrolidine with an ethynyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine nitrogen, followed by the addition of the ethynyl halide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of a continuous flow reactor allows for precise control of reaction conditions, such as temperature and pressure, which can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethynyl group.

    Substitution: Nucleophilic substitution reactions often require strong bases such as sodium hydride or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-Ethynyl-2-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-methylpyrrolidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrrolidine: Lacks the ethynyl group, resulting in different chemical reactivity and biological activity.

    3-Ethynylpyrrolidine: Similar structure but without the methyl group, which can affect its steric and electronic properties.

    2-Ethynylpyrrolidine: The position of the ethynyl group is different, leading to variations in its chemical behavior.

Uniqueness

3-Ethynyl-2-methylpyrrolidine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

3-ethynyl-2-methylpyrrolidine

InChI

InChI=1S/C7H11N/c1-3-7-4-5-8-6(7)2/h1,6-8H,4-5H2,2H3

InChI Key

NQTWSCBBJOACSM-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1)C#C

Origin of Product

United States

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